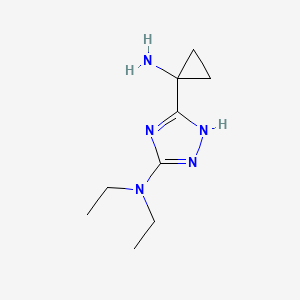

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C9H17N5 |

|---|---|

Molecular Weight |

195.27 g/mol |

IUPAC Name |

5-(1-aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H17N5/c1-3-14(4-2)8-11-7(12-13-8)9(10)5-6-9/h3-6,10H2,1-2H3,(H,11,12,13) |

InChI Key |

JERNQUPDZNNWRR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NNC(=N1)C2(CC2)N |

Origin of Product |

United States |

Preparation Methods

Pathway 1: Cyclization of Cyclopropyl-Substituted Hydrazides

Step 1: Synthesis of Cyclopropyl Hydrazides

- Starting Material: Cyclopropylcarbonyl chloride or cyclopropyl carboxylic acids.

- Procedure: React cyclopropylcarbonyl chloride with hydrazine hydrate in anhydrous conditions to form cyclopropyl hydrazides.

Cyclopropylcarbonyl chloride + Hydrazine hydrate → Cyclopropyl hydrazide

Step 2: Formation of the Triazole Ring

- Method: Cyclize the hydrazide with formic acid derivatives or amidines under acidic conditions, facilitating ring closure to the 1,2,4-triazole core.

- Conditions: Reflux in acetic acid or polyphosphoric acid, with catalysts such as phosphorus oxychloride (POCl₃).

Note: The amino group at the 3-position can be introduced via nitration and subsequent reduction or via direct amination of the triazole ring.

Pathway 2: Nucleophilic Substitution on Pre-formed Triazoles

Step 1: Preparation of 5-Amino-1,2,4-triazole

- Method: Synthesize via cyclization of hydrazine derivatives with formamidine or formic acid derivatives, followed by selective amino functionalization at the 5-position.

Step 2: Introduction of the Cyclopropyl Group

5-Amino-1,2,4-triazole + Cyclopropylamine (or cyclopropylamine derivatives) → 5-(1-Aminocyclopropyl)-1,2,4-triazole

- Conditions: Use of activating agents such as phosphoryl chloride (POCl₃) or carbodiimides to facilitate substitution, under reflux in polar aprotic solvents like dimethylformamide (DMF).

Functionalization to Achieve N,N-Diethyl Substitution

Step 3: N,N-Diethylation of the Triazole Nitrogen

Method: Alkylation of the nitrogen atom at the 3-position with diethyl sulfate or diethylamine under basic conditions.

Intermediate triazole + Diethyl sulfate / Diethylamine + Base (e.g., potassium carbonate) → N,N-Diethyl derivative

- Reaction Conditions: Reflux in acetonitrile or ethanol, with careful control of temperature to prevent over-alkylation.

Summary of the Proposed Synthetic Route

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclopropyl hydrazide synthesis | Cyclopropylcarbonyl chloride + Hydrazine hydrate | Form cyclopropyl hydrazide intermediate |

| 2 | Cyclization to triazole | Acidic reflux (acetic acid, PPA) | Form 1,2,4-triazole core with amino group |

| 3 | Nucleophilic substitution | Cyclopropylamine + activating agents | Attach cyclopropyl group at the 5-position |

| 4 | N,N-Diethylation | Diethyl sulfate / Diethylamine + base | Alkylate at the nitrogen to form N,N-diethyl derivative |

Research Discoveries and Data Tables

Recent research indicates the viability of these pathways, with modifications tailored to optimize yield and selectivity:

Note: These studies highlight the importance of microwave-assisted techniques and the choice of solvents and catalysts in optimizing synthesis.

Additional Considerations

- Tautomerism: The amino-triazole ring exhibits tautomeric forms, which can influence reactivity. Characterization via NMR and X-ray crystallography is essential for confirming structure.

- Safety: Cyclopropyl compounds are often sensitive; appropriate handling and inert atmospheres are recommended.

- Purification: Techniques such as column chromatography and recrystallization are employed to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the triazole core significantly influence molecular properties. Key analogs include:

- Aminocyclopropyl vs.

- Diethylamine vs. Aryl/Chloro Groups : The N,N-diethyl group increases lipophilicity compared to phenyl or chloro-substituted analogs, which may improve membrane permeability but reduce crystallinity .

Physical Properties:

- Melting Points : Aryl-substituted analogs (e.g., 6b: mp 198–200°C) exhibit higher melting points than aliphatic-substituted compounds due to stronger intermolecular interactions .

- Solubility : Bulky tert-butyl groups () and lipophilic diethylamines may reduce aqueous solubility compared to polar analogs like 5-(3-nitrophenyl)-... (LC-MS data in ).

Crystallographic and Computational Insights

- Hydrogen Bonding : The tert-butyl analog () forms intermolecular N–H···N bonds, stabilizing its crystal lattice. The target compound’s diethyl groups may disrupt such interactions, leading to less ordered packing.

- DFT Studies: Electronic structure analyses () highlight how substituents alter HOMO-LUMO gaps, influencing reactivity. The aminocyclopropyl group’s electron-donating nature could raise the HOMO energy, enhancing nucleophilic character.

Biological Activity

5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential applications.

Molecular Formula : C₉H₁₇N₅

Molecular Weight : 195.26 g/mol

CAS Number : 2059987-58-3

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl and diethyl groups may influence its pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives often exhibit significant antimicrobial properties. A study focusing on various triazole compounds demonstrated that modifications in the structure can enhance activity against a range of pathogens. Specifically, derivatives similar to 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Enterococcus faecalis | Low |

| Bacillus cereus | Low |

Antiviral Activity

Triazole compounds are also being explored for their antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against viruses like hepatitis C. The mechanism often involves inhibiting viral replication or interfering with viral entry into host cells .

The biological activity of 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine can be attributed to its interaction with specific enzymes or receptors. For instance:

- GABA Receptor Modulation : Some studies suggest that triazole derivatives can modulate GABA receptors, potentially leading to therapeutic effects in neurological disorders .

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for the survival or replication of pathogens, thus exerting its antimicrobial or antiviral effects.

Study 1: Antimicrobial Efficacy

A study investigated various triazole derivatives including 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine against clinical isolates of bacteria. The results indicated that while the compound exhibited moderate activity against certain strains, structural modifications could enhance its efficacy .

Study 2: Antiviral Potential

In another study focusing on antiviral activity, derivatives of triazoles were screened for their ability to inhibit viral replication in vitro. Compounds structurally related to 5-(1-Aminocyclopropyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine showed promising results against hepatitis C virus models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.